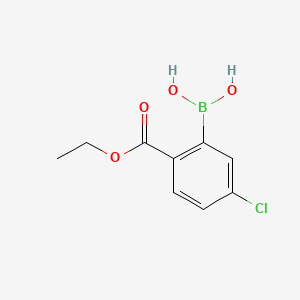

5-クロロ-2-(エトキシカルボニル)フェニルボロン酸

説明

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

炭水化物に対する受容体およびセンサー

“5-クロロ-2-(エトキシカルボニル)フェニルボロン酸”を含むフェニルボロン酸は、炭水化物の受容体およびセンサーとして機能することができます 。それらは、炭水化物に存在するジオールと可逆的な共有結合を形成することができます。この特性により、炭水化物を検出および結合することができ、炭水化物センサーの開発に役立ちます。

抗菌剤

フェニルボロン酸は、抗菌剤としての潜在的な用途について研究されてきました 。それらは細菌の細胞壁合成を妨害し、細菌の死につながる可能性があります。“5-クロロ-2-(エトキシカルボニル)フェニルボロン酸”は、この用途で潜在的に使用される可能性があります。

酵素阻害剤

フェニルボロン酸は、酵素阻害剤としても機能することができます 。それらは酵素の活性部位に結合し、酵素がその機能を果たすのを防ぐことができます。この特性は、新規薬剤の開発に利用される可能性があります。

がんの中性子捕捉療法

フェニルボロン酸を含むホウ素含有化合物は、がんの中性子捕捉療法に使用されてきました 。これらの化合物中のホウ素原子は中性子を捕捉することができ、次に崩壊してがん細胞を殺す放射線を放出します。

細胞膜輸送

フェニルボロン酸は、細胞膜を介した分子の輸送を促進することができます 。この特性は、細胞への薬剤またはその他の治療薬の送達に使用される可能性があります。

タンパク質および細胞表面の生体結合と標識

フェニルボロン酸は、多くの生体分子に存在するジオールと共有結合を形成することができます 。この特性により、生体結合に使用することができます。生体結合は、さまざまな研究および治療用途のためにタンパク質または細胞表面に分子を付着させるために使用されるプロセスです。

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the boronic acid group with an electrophilic organic group .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.

Result of Action

The primary result of the action of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid an important reagent in synthetic chemistry.

Cellular Effects

The effects of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism

Molecular Mechanism

At the molecular level, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid exerts its effects through interactions with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This property allows it to interact with enzymes and proteins that contain diol groups, potentially inhibiting their activity. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of carbon-carbon bonds through transmetalation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical studies. The compound is generally stable when stored under inert atmosphere at temperatures between 2-8°C Over time, however, it may undergo hydrolysis or oxidation, which can affect its reactivity and efficacy in biochemical reactions

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent toxicity, with higher doses potentially leading to adverse effects . Understanding the threshold effects and toxicological profile of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in animal models is crucial for its safe application in biochemical research.

Metabolic Pathways

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s boronic acid group can participate in reactions with various biomolecules, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the mechanisms of transport and distribution is essential for determining the compound’s localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to particular compartments or organelles within the cell, affecting its activity and function

生物活性

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No. 871329-55-4) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid has the molecular formula and a molecular weight of 228.4 g/mol. The compound is synthesized through various methods involving the introduction of the chloro and ethoxycarbonyl groups onto the phenylboronic acid framework. Typical synthetic routes include:

- Boronation reactions: Utilizing boron reagents to introduce boron into the aromatic system.

- Substitution reactions: Employing nucleophiles such as ethoxycarbonyl derivatives to modify the phenyl ring.

Enzyme Inhibition

Research indicates that phenylboronic acids, including 5-chloro-2-(ethoxycarbonyl)phenylboronic acid, can act as inhibitors of certain enzymes, particularly serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in bacteria. The mechanism involves the formation of a reversible covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity.

Key Findings:

- Inhibition of Class A and C β-lactamases: Studies have shown that derivatives of phenylboronic acids can effectively inhibit class A carbapenemases (e.g., KPC-2) and class C cephalosporinases (e.g., AmpC), protecting β-lactam antibiotics from hydrolysis .

Antimicrobial Activity

The antimicrobial properties of 5-chloro-2-(ethoxycarbonyl)phenylboronic acid have been evaluated against various pathogens. The compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Clinical Strains

| Pathogen | MIC (µg/mL) | Synergistic Effect with Antibiotics |

|---|---|---|

| Klebsiella pneumoniae | 32 | Yes (with meropenem) |

| Pseudomonas aeruginosa | 64 | Yes (with ceftazidime) |

Case Studies

- Inhibition Studies:

- Cytotoxicity Assays:

Structure-Activity Relationship (SAR)

The biological activity of phenylboronic acids is highly dependent on their structural features. Modifications at specific positions on the phenyl ring can enhance or reduce their inhibitory potency against target enzymes.

Table 2: Structure-Activity Relationship of Phenylboronic Acids

| Compound | Position of Modification | Activity Level |

|---|---|---|

| 5-Chloro-2-(ethoxycarbonyl) | 2 | Moderate |

| 3-Fluoro-5-formyl | 3 | High |

| Unmodified Phenylboronic Acid | N/A | Low |

特性

IUPAC Name |

(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660696 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-55-4 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。